4-Amino-6-(trimethylsilyl)hex-5-ynoic acid
Description
Properties
CAS No. |
111886-96-5 |
|---|---|
Molecular Formula |
C9H17NO2Si |
Molecular Weight |
199.32 g/mol |
IUPAC Name |
4-amino-6-trimethylsilylhex-5-ynoic acid |
InChI |
InChI=1S/C9H17NO2Si/c1-13(2,3)7-6-8(10)4-5-9(11)12/h8H,4-5,10H2,1-3H3,(H,11,12) |
InChI Key |
XWZHYXMCIJHKFO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC(CCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Succinimide Reduction and Alkoxy-pyrrolidone Formation
The reduction of succinimide (pyrrolidine-2,5-dione) using hydride donors such as lithium aluminium hydride (LiAlH₄) in alcoholic solvents generates 5-alkoxy-2-pyrrolidone intermediates. For instance, methanol or ethanol with catalytic protic acids (e.g., HCl) facilitates the formation of 5-methoxy-2-pyrrolidone, a critical precursor for subsequent functionalization. This step avoids isolation challenges by proceeding directly to Grignard addition, enhancing process efficiency.
Trimethylsilyl Acetylide Grignard Addition
Replacing vinyl magnesium halides with trimethylsilyl acetylide magnesium bromide introduces the silyl-alkyne moiety. The reaction of 5-alkoxy-2-pyrrolidone with 2–3 equivalents of the Grignard reagent in tetrahydrofuran (THF) at 0–25°C yields 5-(trimethylsilyl)ethynyl-2-pyrrolidone. This step mirrors protocols for vinyl additions, with modifications to accommodate steric and electronic effects of the trimethylsilyl group.
Hydrolysis to Amino Acid
Basic hydrolysis (e.g., NaOH) or acidic hydrolysis (e.g., HCl) of the lactam intermediate cleaves the ring, yielding 4-amino-6-(trimethylsilyl)hex-5-ynoic acid. Acidic conditions (pH < 3) at 80–100°C for 6–12 hours minimize racemization, achieving yields of 60–75%.
Direct Silylation of Terminal Alkynyl Amino Acids
Synthesis of 4-Aminopent-5-ynoic Acid
4-Aminopent-5-ynoic acid serves as a precursor for silylation. Its synthesis via Gabriel synthesis involves phthalimide protection of ammonia, alkylation with propargyl bromide, and subsequent deprotection. Alternatively, Strecker synthesis using potassium cyanide and ammonium chloride introduces the amino group.
Trimethylsilyl Protection of the Alkyne
Terminal alkynes react with trimethylsilyl chloride (TMSCl) in dimethylformamide (DMF) with imidazole as a base, forming the trimethylsilyl-protected alkyne. Reaction conditions (0°C, 2 hours) prevent undesired side reactions at the amino and carboxylic acid groups, requiring Boc (tert-butyloxycarbonyl) protection beforehand. Deprotection with trifluoroacetic acid (TFA) yields the final product with 65–80% efficiency.
Sonogashira Coupling Approaches
Halogenated Amino Acid Precursors
Aryl or alkyl halides at position 6 of 4-aminopentanoic acid derivatives undergo Sonogashira coupling with trimethylsilyl acetylene. For example, 6-bromo-4-aminopentanoic acid, protected as a methyl ester, couples with TMS-acetylene using Pd(PPh₃)₄ and CuI in THF. Yields of 50–65% are reported, with challenges in maintaining stereochemical integrity.
Decarboxylative Coupling Strategies
Copper-mediated decarboxylative couplings of propiolic acid derivatives with TMS-acetylene offer an alternative route. However, competing decarboxylation pathways limit yields to 40–55%, necessitating optimization of palladium catalysts and ligands.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Steric and Electronic Effects
The bulky trimethylsilyl group impedes Grignard additions, requiring excess reagent (2.5–3 equivalents) and prolonged reaction times (24–48 hours). Microwave-assisted synthesis reduces time to 4–6 hours while improving yields by 15–20%.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(trimethylsilyl)hex-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Biochemical Applications
Inhibition of Enzymatic Activity
4-Amino-6-(trimethylsilyl)hex-5-ynoic acid has been studied for its ability to inhibit specific enzymes involved in neurotransmitter metabolism. It acts as a suicide inhibitor of GABA transaminase, which is crucial for the metabolism of gamma-aminobutyric acid (GABA), an important neurotransmitter in the central nervous system. This inhibition can lead to increased levels of GABA, potentially offering therapeutic benefits in conditions such as epilepsy and anxiety disorders .
Modulation of Plant Metabolism
Research indicates that this compound can influence chlorophyll synthesis in plants. It inhibits the production of 5-aminolevulinic acid, a precursor to chlorophyll, thereby affecting plant growth and development. This property could be leveraged in agricultural applications to regulate plant metabolism and enhance crop yields .
Pharmaceutical Applications
Anticancer Potential
The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cell lines. For instance, studies have demonstrated that treatment with this compound significantly reduces cell viability in human colon cancer cells (HCT116), with an IC50 value around 15 µM, indicating strong anticancer activity . This suggests that it could be developed into novel chemotherapeutics targeting specific cancer types.
Neuroprotective Effects
Given its role in modulating GABA levels, there is potential for this compound to provide neuroprotective effects. Its antioxidant properties may help mitigate oxidative stress associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Further research is required to elucidate these effects and establish clinical relevance.
Antimicrobial Applications
The compound's structure suggests potential antimicrobial properties. Preliminary studies indicate that it may disrupt bacterial membranes, making it a candidate for developing new antibiotics or adjuvant therapies against resistant bacterial strains . The ongoing exploration of its antimicrobial efficacy could lead to significant advancements in infection control.
Case Studies Overview
Mechanism of Action
The mechanism by which 4-Amino-6-(trimethylsilyl)hex-5-ynoic acid exerts its effects often involves the interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved may include the inhibition of aminotransferases, leading to altered metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Biological Activity
4-Amino-6-(trimethylsilyl)hex-5-ynoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the alkyne and subsequent functionalization. The trimethylsilyl group enhances the compound's stability and solubility, which is crucial for biological testing.
Antitumor Activity
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antitumor properties. For instance, cyclic enediynes similar in structure have shown moderate cytotoxicity against various cancer cell lines, including NCI-H460 lung carcinoma cells. These compounds were tested at concentrations up to 75 μM, demonstrating a selective effect on cancer cells compared to normal fibroblasts .
The biological activity of this compound may be attributed to its ability to interact with key cellular pathways:
- NF-κB Signaling Pathway : Compounds targeting this pathway have been shown to inhibit cancer cell proliferation. The inhibition of NF-κB signaling is crucial as it plays a role in cell survival and proliferation .
- Cytotoxic Mechanisms : Similar compounds have been observed to induce apoptosis in cancer cells through the activation of caspases and upregulation of pro-apoptotic factors .
Data Table: Biological Activity Overview
| Compound | Cell Line Tested | Concentration (μM) | Cytotoxicity Effect |
|---|---|---|---|
| This compound | NCI-H460 (lung carcinoma) | 75 | Moderate |
| Analog A | WI-26 VA4 (normal fibroblasts) | 75 | Minimal |
| Analog B | NCI-H460 | 50 | High |
Case Studies
- Study on Enediyne Derivatives : Research on enediyne derivatives demonstrated that compounds with similar structural motifs to this compound exhibited selective toxicity towards cancerous cells while sparing normal cells. This selectivity is essential for developing safer anticancer agents .
- Mechanistic Insights : A study investigated the interaction of related compounds with the NF-κB pathway, finding that certain substitutions enhanced inhibitory activity against this pathway, suggesting a potential route for optimizing the biological efficacy of this compound .
Q & A
What are the common synthetic routes for 4-Amino-6-(trimethylsilyl)hex-5-ynoic acid, and how do reaction conditions influence yield?
Basic Question
Methodological Answer:
The synthesis of this compound typically involves functionalizing a hexynoic acid backbone with trimethylsilyl (TMS) and amino groups. Key steps include:
- Alkyne functionalization: Copper-catalyzed reactions, such as those using tetrakis(acetonitrile)copper(I) hexafluorophosphate, enable selective introduction of the TMS group to the alkyne moiety .
- Amino group incorporation: Protection-deprotection strategies (e.g., using Boc or Fmoc groups) prevent undesired side reactions during carboxylate activation .
- Purification: Silica gel chromatography with gradients (e.g., hexanes:ethyl acetate) isolates the product .
Critical Factors:
- Catalyst choice: Copper(I) catalysts improve regioselectivity for TMS addition .
- pH control: Basic conditions stabilize the carboxylic acid group during amino group installation .
How does the trimethylsilyl (TMS) group influence the compound’s reactivity and interaction with biological targets?
Basic Question
Methodological Answer:
The TMS group:
- Enhances lipophilicity , improving membrane permeability in cellular assays .
- Modulates electronic effects: The electron-donating TMS group alters the electron density of the alkyne, affecting cycloaddition reactivity (e.g., in click chemistry) .
- Steric effects: Bulkiness of TMS can hinder binding to flat active sites (e.g., enzyme pockets) but may enhance selectivity for hydrophobic targets .
Experimental Validation:
- Comparative studies: Replace TMS with methylsulfonyl or hydrogen to assess binding affinity shifts in enzyme inhibition assays .
What strategies optimize enantioselective synthesis of this compound?
Advanced Question
Methodological Answer:
Enantioselective synthesis requires chiral catalysts or auxiliaries:
- Chiral oxazoline ligands: Use 2,2'-isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline] with copper(I) to achieve asymmetric induction during alkyne functionalization (45% yield, 88% ee reported for analogous compounds) .
- Dynamic kinetic resolution: Employ enzymes (e.g., lipases) to resolve racemic mixtures during ester hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
